6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
Electronic and Steric Effects of Fluorine at Position 5
The fluorine atom at position 5 exerts significant electronic influence on the benzoxazolone core. Its electronegativity withdraws electron density via inductive effects, modulating the reactivity of the adjacent amino group at position 6. This substitution pattern enhances the compound’s potential for hydrogen bonding, as observed in related fluorinated benzoxazoles.
Functional Role of the Amino Group at Position 6
The amino group (-NH₂) at position 6 contributes to both hydrogen bond donation and resonance stabilization. Its proximity to the fluorine atom may create intramolecular interactions, though steric hindrance from the methyl group at position 3 limits such interactions. This positioning is distinct from other benzoxazolone derivatives, where amino groups are often located at position 4 or 5.
Steric and Electronic Impact of Methyl at Position 3
The methyl group at position 3 introduces steric bulk, influencing the compound’s conformational flexibility. It also donates electron density through hyperconjugation, slightly counteracting the electron-withdrawing effects of fluorine. This substituent pattern is less common than methoxy or halogen groups in benzoxazolone pharmacophores.
Comparative Analysis with Related Benzoxazolone Derivatives
Structural Analogues and Substituent Trends
Electronic and Conformational Differences
The fluorine at position 5 in the target compound contrasts with halogen substitutions in other benzoxazoles (e.g., 6-chloro derivatives), where chlorine’s larger size and weaker inductive effects alter electronic profiles. Unlike 2-phenylbenzoxazoles, the dihydro configuration here restricts π-conjugation, potentially enhancing solubility but reducing aromatic stability.
Hydrogen Bonding and Crystal Packing
Crystallographic data for benzoxazolone derivatives reveal consistent hydrogen bonding between the amino group and carbonyl oxygen. In the target compound, the amino group at position 6 likely participates in intermolecular hydrogen bonds, forming chains or sheets in the solid state, similar to 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. This structural motif is critical for stabilizing the crystal lattice and influencing physicochemical properties.
Properties
IUPAC Name |
6-amino-5-fluoro-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQXRSVCNWOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)F)N)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired benzoxazole derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be compared with other similar compounds, such as:
5-Fluoro-2-nitroaniline: A precursor in its synthesis.
2-Amino-5-fluorobenzoxazole: A structurally related compound with similar properties.
3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the fluorine atom but shares the benzoxazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C8H7FN2O2
- Molecular Weight : 182.15 g/mol
- CAS Number : 880491-49-6
The structure features an amino group, a fluorine atom, and a benzoxazole ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction often involves:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites. This mechanism is crucial in its potential therapeutic applications against various diseases.
- Cytotoxic Activity : Research indicates that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and liver (HepG2) cancers .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. For instance:
- Cytotoxicity : this compound has demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through various pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacteria and fungi:
- Bacterial Strains Tested :
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
The minimal inhibitory concentrations (MIC) for some derivatives have been reported, indicating moderate antibacterial activity .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 6-Amino derivative | 32 | Antibacterial |
| Benzoxazole derivative | 64 | Antifungal |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-nitroaniline | Nitro group instead of amino | Moderate cytotoxicity |
| 2-Amino-5-fluorobenzoxazole | Lacks methyl group | Lower activity than target |
| 3-Methylbenzoxazole | No fluorine atom | Minimal cytotoxicity |
Case Studies and Research Findings
Several studies have documented the biological activities of benzoxazole derivatives. For example:
- Study on Cytotoxicity : A study demonstrated that derivatives with specific substitutions on the benzoxazole ring exhibited enhanced cytotoxicity against breast cancer cell lines compared to non-substituted analogs .
- Antimicrobial Screening : Another investigation evaluated the antimicrobial properties of several benzoxazole derivatives and found that structural modifications significantly influenced their effectiveness against bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazole precursors. For example, refluxing intermediates (e.g., nitro-substituted benzoxazoles) in polar aprotic solvents like THF or DMF with acid catalysts (e.g., HCl) can yield the target compound. Key steps include nitro-group reduction to amine and fluorine introduction via electrophilic substitution. Reaction optimization (e.g., 30-minute reflux at 120°C under nitrogen) improves purity and yield . Post-synthesis purification via HPLC or column chromatography is critical, as described for structurally similar benzoxazoles .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C5, methyl at C3). Coupling constants in H NMR resolve diastereotopic protons in the dihydro-benzoxazolone ring .
- LC-MS : Validates molecular ion peaks and detects impurities (e.g., unreacted intermediates). Retention time comparisons with standards ensure batch consistency .
- Elemental Analysis : Discrepancies between calculated and experimental C/H/N ratios (e.g., <0.3% deviation) confirm stoichiometric integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance fluorine incorporation efficiency in benzoxazole derivatives?
- Methodological Answer : Fluorine introduction often requires electrophilic fluorinating agents (e.g., Selectfluor) or halogen-exchange reactions. Kinetic studies show that elevated temperatures (80–120°C) and polar solvents (e.g., DMF) improve fluorination yields by stabilizing transition states. For example, sodium metabisulfite in DMF at 120°C under nitrogen facilitates regioselective fluorine retention in benzimidazole analogs . Catalyst screening (e.g., Pd/C for dehalogenation) and real-time monitoring via TLC or in-situ IR spectroscopy further refine reaction trajectories .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature NMR : Resolves overlapping signals caused by ring-flipping in the dihydro-benzoxazolone moiety .
- 2D-COSY/NOESY : Maps through-space interactions to confirm substituent orientations (e.g., axial vs. equatorial methyl groups) .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict C chemical shifts, aiding assignments for complex splitting patterns .
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., adenosine A2A receptors) using fluorescence polarization or SPR. For benzoxazole derivatives, IC values are determined via dose-response curves (e.g., 0.1–100 µM range) .
- Solvatochromism Studies : Probe electronic effects of fluorine and methyl groups on bioactivity using UV-Vis spectroscopy. Solvent polarity correlates with spectral shifts, informing binding mechanisms .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., hydrophobic pockets accommodating the methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
